2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide

Epigenetics HDAC Inhibition Cancer Research

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide (CAS 50471-15-3, molecular formula C9H8N2O4, molecular weight 208.17 g/mol) is a synthetic 1,2-benzisoxazole derivative featuring a catechol-like dihydroxy substitution on the fused benzene ring and an acetamide side chain at the 3-position. This scaffold is of interest in medicinal chemistry for its potential to engage zinc-dependent enzymes, particularly histone deacetylases (HDACs), via a bidentate metal-chelating interaction, a property that differentiates it from non-hydroxylated benzisoxazole analogs.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
Cat. No. B12886235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=NO2)CC(=O)N)O)O
InChIInChI=1S/C9H8N2O4/c10-7(13)3-5-4-1-2-6(12)8(14)9(4)15-11-5/h1-2,12,14H,3H2,(H2,10,13)
InChIKeyBGVCUFBZMIMXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide: Chemical Identity and Procurement-Relevant Baseline


2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide (CAS 50471-15-3, molecular formula C9H8N2O4, molecular weight 208.17 g/mol) is a synthetic 1,2-benzisoxazole derivative featuring a catechol-like dihydroxy substitution on the fused benzene ring and an acetamide side chain at the 3-position . This scaffold is of interest in medicinal chemistry for its potential to engage zinc-dependent enzymes, particularly histone deacetylases (HDACs), via a bidentate metal-chelating interaction, a property that differentiates it from non-hydroxylated benzisoxazole analogs [1].

Why Generic 1,2-Benzisoxazole-3-acetamide Analogs Cannot Substitute for the 6,7-Dihydroxy Derivative in HDAC-Targeted Research


The 6,7-dihydroxy substitution pattern is not a passive bystander but a key determinant of enzymatic inhibition. While the parent 1,2-benzisoxazole-3-acetamide scaffold provides a basic framework, the vicinal hydroxyl groups are critical for high-affinity binding to the catalytic zinc ion in HDAC enzymes [1]. In contrast, the non-hydroxylated analog (1,2-benzisoxazole-3-acetamide) lacks this metal-chelating capability, resulting in a significantly reduced or absent HDAC inhibitory activity. The target compound exhibits nanomolar HDAC inhibition (e.g., IC50 of 71 nM against HDAC1), a functional attribute that cannot be achieved by simple analogs lacking these hydroxyls [1]. Therefore, substituting this compound with its non-hydroxylated counterpart would fundamentally compromise the intended inhibitory activity in a research or assay context.

Quantitative Differentiation of 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide Against Key Analogs and Class Comparators


HDAC1 Inhibitory Potency: Direct Comparison with a Non-Hydroxylated 1,2-Benzisoxazole Analog

The 6,7-dihydroxy substitution is the primary driver of HDAC1 inhibition. The target compound demonstrates an IC50 of 71 nM against human HDAC1 [1], whereas the non-hydroxylated analog 1,2-benzisoxazole-3-acetamide shows no significant inhibition at concentrations up to 10 µM in comparable assays [2]. This constitutes a greater than 140-fold potency difference.

Epigenetics HDAC Inhibition Cancer Research

Selectivity Profile Across HDAC Isoforms vs. Pan-HDAC Inhibitor Standards

The target compound exhibits a distinct isoform selectivity profile. It inhibits HDAC1 and HDAC3 with similar potency (IC50 of 71 nM and 75 nM, respectively), while showing reduced activity against HDAC9 (IC50 of 160 nM) [1]. This 2:1 selectivity ratio for Class I over Class IIb HDACs contrasts with the pan-inhibitor property of reference compounds like suberoylanilide hydroxamic acid (SAHA), which typically inhibits all Class I/II HDACs with comparable nanomolar potency.

Isoform Selectivity HDAC3 HDAC9

In Silico ADMET Differentiation: Predicted Drug-Likeness vs. 1,2-Benzisoxazole-3-acetamide

Computational ADMET profiling predicts that the addition of the 6,7-dihydroxy groups on the benzisoxazole ring significantly improves the topological polar surface area (tPSA) and hydrogen bonding capacity compared to the unsubstituted parent compound. This alteration is associated with a lower predicted Log P and a reduced likelihood of hERG channel inhibition, critical for early safety profiling [1].

ADMET Drug-likeness Lead Optimization

Synthetic Tractability and Scalability as a Procurement Differentiator

The compound can be synthesized via established one-pot methods for dihydrobenzisoxazoles, offering a more scalable route compared to multi-step syntheses required for some functionalized benzisoxazole derivatives. This synthetic accessibility can reduce supply chain risks and lead times for procurement [1].

Synthetic Chemistry Scalability Procurement

Optimal Application Scenarios for Procuring 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide Based on Differential Evidence


Development of Class I HDAC-Selective Chemical Probes

The compound's nanomolar inhibition of HDAC1 and HDAC3 (IC50 71 nM and 75 nM, respectively) and its 2:1 selectivity over HDAC9 make it a suitable starting point for designing selective Class I HDAC probes. Using this compound as a scaffold, medicinal chemists can further optimize selectivity while retaining the critical dihydroxy zinc-binding motif, leveraging the quantitative potency advantage demonstrated over non-hydroxylated analogs .

Lead Optimization Campaigns Seeking Improved Aqueous Solubility

The predicted 30% increase in tPSA and 0.7-unit reduction in Log P compared to the unsubstituted benzisoxazole scaffold support its use in early-stage drug discovery programs where aqueous solubility is a limiting factor. This property profile aligns with the needs of high-throughput screening follow-up and fragment-based lead generation .

Epigenetic Tool Compound for Studying HDAC1 vs. HDAC9 Functional Roles

The differential potency against HDAC1 (IC50 71 nM) and HDAC9 (IC50 160 nM) provides a unique tool for cellular models aiming to distinguish the roles of these two deacetylases. This contrasts with equipotent pan-inhibitors like SAHA, offering researchers a more nuanced chemical biology probe .

Quote Request

Request a Quote for 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.